(1R,3S,4S,7S,8E,11S,12R)-4-Hydroxy-1,4-dimethyl-12-(6-methylhept-5-en-2-yl)-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde
(1R,3S,4S,7S,8E,11S,12R)-4-Hydroxy-1,4-dimethyl-12-(6-methylhept-5-en-2-yl)-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde
Ophiobolin C is a member of the ophiobolin class of phytotoxic metabolites produced by many species of the genus Bipolaris.
Brand Name:
Vulcanchem
CAS No.:
19022-51-6
VCID:
VC0100131
InChI:
InChI=1S/C25H38O3/c1-16(2)7-6-8-17(3)19-11-12-24(4)13-21-23(22(27)14-25(21,5)28)18(15-26)9-10-20(19)24/h7,9,15,17,19-21,23,28H,6,8,10-14H2,1-5H3/b18-9-/t17?,19-,20+,21+,23-,24-,25+/m1/s1
SMILES:
CC(CCC=C(C)C)C1CCC2(C1CC=C(C3C(C2)C(CC3=O)(C)O)C=O)C
Molecular Formula:
C25H38O3
Molecular Weight:
386.6 g/mol
(1R,3S,4S,7S,8E,11S,12R)-4-Hydroxy-1,4-dimethyl-12-(6-methylhept-5-en-2-yl)-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde
CAS No.: 19022-51-6
Main Products
VCID: VC0100131
Molecular Formula: C25H38O3
Molecular Weight: 386.6 g/mol
CAS No. | 19022-51-6 |
---|---|
Product Name | (1R,3S,4S,7S,8E,11S,12R)-4-Hydroxy-1,4-dimethyl-12-(6-methylhept-5-en-2-yl)-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde |
Molecular Formula | C25H38O3 |
Molecular Weight | 386.6 g/mol |
IUPAC Name | (1R,3S,4S,7S,8E,11S,12R)-4-hydroxy-1,4-dimethyl-12-(6-methylhept-5-en-2-yl)-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde |
Standard InChI | InChI=1S/C25H38O3/c1-16(2)7-6-8-17(3)19-11-12-24(4)13-21-23(22(27)14-25(21,5)28)18(15-26)9-10-20(19)24/h7,9,15,17,19-21,23,28H,6,8,10-14H2,1-5H3/b18-9-/t17?,19-,20+,21+,23-,24-,25+/m1/s1 |
Standard InChIKey | PLWMYIADTRHIMY-BNFAVABNSA-N |
Isomeric SMILES | C[C@@H](CCC=C(C)C)[C@H]1CC[C@]2([C@H]1C/C=C(\[C@@H]3[C@H](C2)[C@](CC3=O)(C)O)/C=O)C |
SMILES | CC(CCC=C(C)C)C1CCC2(C1CC=C(C3C(C2)C(CC3=O)(C)O)C=O)C |
Canonical SMILES | CC(CCC=C(C)C)C1CCC2(C1CC=C(C3C(C2)C(CC3=O)(C)O)C=O)C |
Appearance | White solid |
Description | Ophiobolin C is a member of the ophiobolin class of phytotoxic metabolites produced by many species of the genus Bipolaris. |
Synonyms | (1R,3aS,6aS,7R,9aR,10aS)-7-[(1S)-1,5-dimethyl-4-hexen-1-yl]-1,2,3,3a,6,6a,7,8,9,9a,10,10a-dodecahydro-1-hydroxy-1,9a-dimethyl-3-oxo-dicyclopenta[a,d]cyclooctene-4-carboxaldehyde |
Reference | The structure of zizannin-A and -B, C25-terpenoids isolated from Helminthosporium zizaniae. Nozoe S. et al. , Tetrahedron Lett. 1966, 7, 2211.Isolation and structure of antagonists of chemokine receptor (CCR5). Jayasuriya et al. , H. J. Nat. Prod. 2004, 67, 1036.The biology of ophiobolins. Au T.K. et al. , Life Sci. 2000, 67, 733. (Review). |
PubChem Compound | 6440957 |
Last Modified | Dec 23 2021 |
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